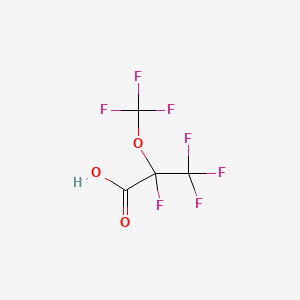
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid is a fluorinated organic compound with the molecular formula C4HF7O3. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is part of the class of polyfluoroalkyl and perfluoroalkyl substances (PFASs), which are widely used in various industrial applications due to their chemical inertness and thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid typically involves the fluorination of appropriate precursor compounds. One common method includes the reaction of trifluoromethoxypropanoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the hazardous nature of the reagents and the potential for the release of toxic gases .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect the activity of enzymes and proteins, leading to various biological effects. The compound’s high electronegativity and resistance to metabolic breakdown contribute to its persistence in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Perfluoro-2-(perfluoromethoxy)propanoic acid
- 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid
- Methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate
Uniqueness
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethoxy group. This structure imparts distinct chemical properties, such as high thermal stability, resistance to degradation, and unique reactivity patterns compared to other similar compounds .
Propiedades
Número CAS |
13140-29-9 |
|---|---|
Fórmula molecular |
C4HF7O3 |
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4HF7O3/c5-2(1(12)13,3(6,7)8)14-4(9,10)11/h(H,12,13) |
Clave InChI |
JFIQYUFQLKYFPJ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
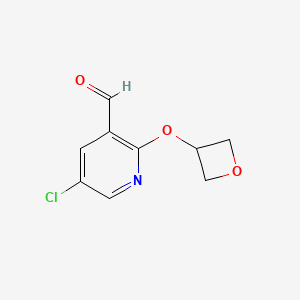

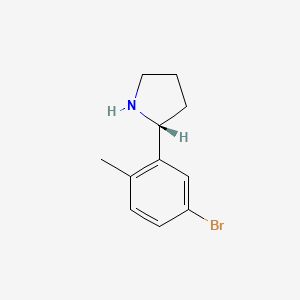
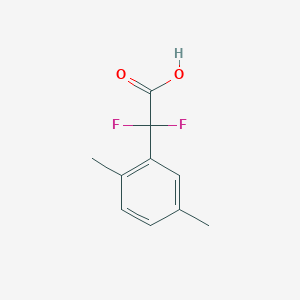

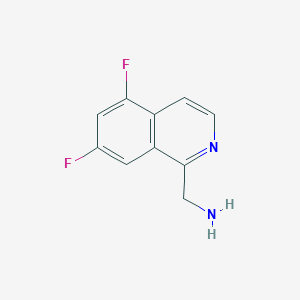
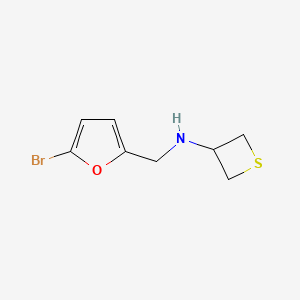
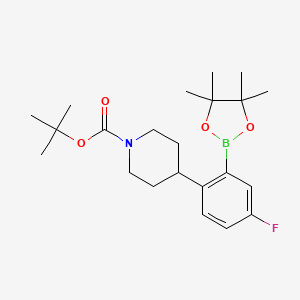
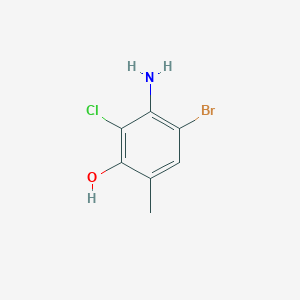
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
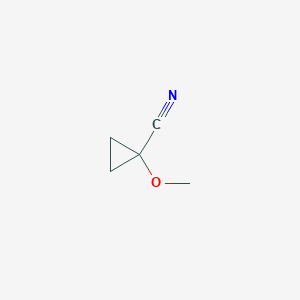
![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
